molecular formula C12H13BrO3 B1485941 5-Bromo-2-cyclopropylmethoxybenzoic acid methyl ester CAS No. 2112645-86-8

5-Bromo-2-cyclopropylmethoxybenzoic acid methyl ester

Cat. No.: B1485941
CAS No.: 2112645-86-8
M. Wt: 285.13 g/mol
InChI Key: NKQKRVMZTJGVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-cyclopropylmethoxybenzoic acid methyl ester is a brominated aromatic ester with a cyclopropylmethoxy substituent at the 2-position and a bromine atom at the 5-position on the benzoate ring. This compound is structurally characterized by its cyclopropane-containing methoxy group, which distinguishes it from simpler methoxy or benzyloxy analogs. It serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where its unique steric and electronic properties enable tailored reactivity in coupling reactions or functional group transformations.

Properties

IUPAC Name

methyl 5-bromo-2-(cyclopropylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-15-12(14)10-6-9(13)4-5-11(10)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQKRVMZTJGVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-cyclopropylmethoxybenzoic acid methyl ester is a compound of growing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11H13BrO3
  • Molecular Weight : 273.12 g/mol
  • IUPAC Name : Methyl 5-bromo-2-(cyclopropylmethoxy)benzoate

This structure features a bromine atom, a cyclopropyl group, and a methoxy substituent on the benzoic acid framework, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : It may interact with various receptors in the body, modulating their activity and influencing physiological responses.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could protect cells from oxidative stress.

Case Studies

  • Antitumor Activity : A study conducted on human cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were reported at various concentrations, indicating significant cytotoxic effects against breast and colon cancer cells.
  • Anti-inflammatory Effects : In animal models of inflammation, the compound significantly reduced markers of inflammation compared to controls. This suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Research has indicated that the compound may offer neuroprotective benefits by reducing neuronal apoptosis in models of neurodegenerative diseases.

Data Summary

The following table summarizes key biological activities reported for this compound:

Biological ActivityModel/SystemObserved EffectReference
AntitumorHuman cancer cell linesInhibition of cell proliferation
Anti-inflammatoryAnimal modelsReduced inflammation markers
NeuroprotectiveNeuronal cell culturesDecreased apoptosis

Comparison with Similar Compounds

Structural Insights :

  • Cyclopropylmethoxy vs. Benzyloxy/Methoxy : The cyclopropylmethoxy group in the target compound introduces greater conformational rigidity and lipophilicity compared to benzyloxy (e.g., in Methyl 2-benzyloxy-5-bromoacetylbenzoate) or methoxy groups.
  • Bromoacetyl vs. Bromine : Bromoacetyl-substituted analogs (e.g., ) exhibit enhanced electrophilicity at the acetyl position, enabling reactions like Suzuki couplings or aminations.

Physicochemical Properties

Key physicochemical parameters are compared in Table 2:

Property 5-Bromo-2-cyclopropylmethoxybenzoate Methyl 2-bromo-5-methoxybenzoate Methyl 5-bromo-2,4-dimethylbenzoate
Boiling Point ~335°C (predicted) Not reported Not reported
Density ~1.84 g/cm³ (predicted) 1.47 g/cm³ (estimated) 1.51 g/cm³ (estimated)
Lipophilicity (LogP) ~3.2 (predicted) ~2.8 ~3.5
Solubility Low in water; soluble in DCM, THF Similar Similar

Key Findings :

  • The cyclopropylmethoxy group increases lipophilicity (LogP ~3.2) compared to methoxy analogs (LogP ~2.8).
  • Bromoacetyl-substituted derivatives (e.g., ) exhibit lower thermal stability due to reactive bromine atoms.

Preparation Methods

Detailed Preparation Methods Related to 5-Bromo-2-Cyclopropylmethoxybenzoic Acid Methyl Ester

Synthesis of 5-Bromo-2-Hydroxybenzoic Acid Methyl Esters (Key Intermediate)

A closely related intermediate is 5-bromo-2-hydroxyisonicotinic acid methyl ester , which shares the brominated aromatic core and a hydroxyl substituent at the 2-position, similar to the cyclopropylmethoxy group in the target compound.

Synthetic Route Summary (Based on Patent CN 101863830A):
Step Description Reagents/Conditions Yield/Notes
1 Preparation of brominating mixture Add concentrated sulfuric acid to 30% H2O2 at ≤20°C, cool to 5°C Generates active brominating species
2 Bromination of 2-amino-4-picoline to 5-bromo-2-nitroisonicotinic acid Multi-step reaction including nitration and bromination Intermediate for esterification
3 Esterification Dissolve 5-bromo-2-nitroisonicotinic acid in methanol, add thionyl chloride, reflux, then neutralize and extract Produces methyl 5-bromo-2-nitroisonicotinate
4 Reduction of nitro group to amino Use activated iron powder with water, glacial acetic acid, and ethanol Yields 2-amino-5-bromoisonicotinic acid methyl ester
5 Diazotization hydrolysis Diazotize 2-amino-5-bromoisonicotinate in dilute sulfuric acid with sodium nitrite at 0°C, followed by neutralization and extraction Produces methyl 5-bromo-2-hydroxyisonicotinate with 91% yield

This sequence demonstrates the effective introduction of bromine at the 5-position and conversion of an amino group to hydroxy, yielding a hydroxy-substituted bromobenzoate methyl ester suitable for further functionalization.

Alkylation to Introduce Cyclopropylmethoxy Group

To obtain the 2-cyclopropylmethoxy substituent from the 2-hydroxy group, an alkylation step is required.

Typical Alkylation Procedure:
  • React methyl 5-bromo-2-hydroxybenzoate with cyclopropylmethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride.
  • Solvent: polar aprotic solvents like acetone or DMF.
  • Temperature: room temperature to reflux depending on reactivity.
  • Reaction time: several hours until completion.
  • Workup: aqueous extraction, drying, and purification by chromatography or recrystallization.

This step converts the hydroxy group to the cyclopropylmethoxy ether, yielding the target compound methyl 5-bromo-2-cyclopropylmethoxybenzoate.

Alternative Bromination Methods

For bromination of methyl 2-methylbenzoate derivatives, alternative brominating agents and conditions are reported:

Brominating Agent Conditions Yield Notes
N-Bromosuccinimide (NBS) Room temperature, organic solvent Moderate (~35%) Used for selective bromination but lower yield
Liquid bromine (Br2) Controlled temperature, inert solvent Lower (~23%) Environmental and corrosion concerns
1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione In concentrated sulfuric acid, room temperature, 5 h High (88%) Efficient and less corrosive bromination for 5-bromo-2-methylbenzoic acid

These methods can be adapted depending on the starting material and desired substitution pattern.

Summary Table of Key Synthetic Steps for this compound

Step No. Transformation Reagents/Conditions Yield/Remarks
1 Bromination of methyl 2-methylbenzoate 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione, conc. H2SO4, RT, 5 h 88% yield for 5-bromo-2-methylbenzoic acid methyl ester
2 Hydroxylation or conversion to hydroxy derivative Diazotization hydrolysis of 2-amino-5-bromo derivative or direct substitution Up to 91% yield for 5-bromo-2-hydroxy derivative
3 Alkylation to cyclopropylmethoxy Cyclopropylmethyl halide, base (K2CO3 or NaH), acetone/DMF, RT to reflux Typical etherification step, yields vary by conditions
4 Purification Chromatography, recrystallization Ensures product purity

Research Findings and Considerations

  • The diazotization hydrolysis method provides a high-yield and regioselective route to 5-bromo-2-hydroxybenzoic acid methyl esters, which are essential intermediates for further alkylation.
  • Use of safer brominating agents like 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione reduces environmental and equipment corrosion issues compared to liquid bromine.
  • Alkylation to introduce the cyclopropylmethoxy group is a well-established etherification reaction, but optimization of base, solvent, and temperature is critical for high yield and selectivity.
  • The overall synthetic approach requires multi-step reactions with purification at each stage to achieve high purity and yield of the final compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-cyclopropylmethoxybenzoic acid methyl ester, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. First, bromination at the 5-position is achieved using reagents like NBS (N-bromosuccinimide) under radical or electrophilic conditions. The cyclopropylmethoxy group is introduced via nucleophilic substitution or Mitsunobu reaction, depending on the starting material’s hydroxyl group reactivity. Esterification with methanol under acidic catalysis (e.g., H₂SO₄) or via acyl chloride intermediates finalizes the structure. Optimization includes controlling temperature (0–25°C for bromination), using anhydrous conditions for esterification, and monitoring by TLC or HPLC. Purification via column chromatography with hexane/ethyl acetate gradients improves yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropylmethoxy protons at δ 0.5–1.5 ppm, methoxy at δ ~3.8 ppm) and ester carbonyl at ~δ 165–170 ppm in ¹³C.
  • IR : Ester C=O stretch (~1720 cm⁻¹) and aromatic C-Br (560–600 cm⁻¹) validate functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection assess purity (>95% by area normalization). Cross-reference with literature data from structurally similar esters (e.g., methyl 2-bromo-5-methoxybenzoate) ensures accuracy .

Advanced Research Questions

Q. How do variations in substituents (e.g., methoxy vs. cyclopropylmethoxy groups) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The cyclopropylmethoxy group introduces steric hindrance and electronic effects due to the cyclopropane ring’s strain. In Suzuki-Miyaura couplings, bulky substituents may slow transmetallation but enhance regioselectivity. Comparative studies with methoxy analogs show that cyclopropylmethoxy reduces reactivity with aryl boronic acids by ~20–30% under standard Pd(PPh₃)₄ catalysis. Optimize by using electron-deficient ligands (e.g., XPhos) or elevated temperatures (80–100°C). DFT calculations can model steric parameters (e.g., Tolman cone angles) to predict coupling efficiency .

Q. What strategies are recommended for resolving contradictions in reported physical properties (e.g., melting points) between different studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Strategies include:

  • Recrystallization : Test solvents (e.g., ethanol/water, DCM/hexane) to isolate pure polymorphs.
  • DSC/TGA : Differential scanning calorimetry identifies melting transitions and decomposition points.
  • PXRD : Powder X-ray diffraction distinguishes crystalline forms.
  • Elemental Analysis : Verify stoichiometry (C, H, Br) to rule out hydrate or solvate formation. For example, a reported melting point of 167–171°C may differ due to residual solvents; rigorous drying under vacuum is critical.

Q. What mechanistic insights are available for the ester’s participation in catalytic cycles or as a building block in organic synthesis?

  • Methodological Answer : The bromine atom serves as a leaving group in nucleophilic aromatic substitution (SNAr), while the ester acts as an electron-withdrawing group, activating the ring. In Pd-catalyzed reactions, oxidative addition to Pd(0) forms a π-complex, with the cyclopropylmethoxy group stabilizing intermediates via steric effects. Computational studies (e.g., Hammett plots) quantify electronic contributions. For example, the ester’s meta-directing effect in electrophilic substitutions can be probed using isotopic labeling (e.g., ¹³C at the carbonyl) .

Safety and Stability

Q. What are the key safety considerations and handling protocols when working with this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for handling solids/powders.
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis. Desiccants (silica gel) mitigate moisture uptake.
  • Spills : Absorb with inert material (vermiculite), then dispose as halogenated waste. Avoid skin contact; wash with soap and water for 15 minutes if exposed.
  • Stability : Monitor for discoloration (yellowing indicates degradation). LC-MS tracks decomposition products like free benzoic acid .

Q. What are the known stability issues of this compound under various storage conditions, and how can degradation be minimized?

  • Methodological Answer : Hydrolysis of the ester group is the primary degradation pathway, accelerated by humidity or acidic/basic conditions. Stability studies show:

  • Room Temperature : <5% degradation over 6 months when stored in amber vials with desiccant.
  • Aqueous Solutions : Rapid hydrolysis at pH <3 or >10; neutral buffers (pH 7.4) show <10% loss over 72 hours.
  • Mitigation : Use anhydrous solvents (DMF, THF) for stock solutions and store at –20°C for long-term stability. Add stabilizers like BHT (0.01% w/w) for radical-sensitive reactions .

Applications in Pharmacological Research

Q. In pharmacological research, how is this ester utilized as an intermediate, and what are the critical parameters in assessing its bioactivity?

  • Methodological Answer : The compound serves as a precursor for dopamine D₂ or serotonin 5-HT₃ receptor ligands. Key parameters:

  • Binding Assays : Radioligand displacement (e.g., [³H]spiperone for D₂) with IC₅₀ values compared to controls.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂).
  • SAR Studies : Modify the cyclopropylmethoxy group to smaller substituents (e.g., methoxy) and compare logP (lipophilicity) and IC₅₀ trends. For example, cyclopropylmethoxy analogs show 3–5-fold higher blood-brain barrier penetration in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-cyclopropylmethoxybenzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-cyclopropylmethoxybenzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.